molecular formula C22H26N2O2 B5526810 (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol

Cat. No.: B5526810
M. Wt: 350.5 g/mol
InChI Key: AVOPOEADNHPDLY-QRQCRPRQSA-N
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Description

(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol is a useful research compound. Its molecular formula is C22H26N2O2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.199428076 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The study by Aridoss et al. (2010) explores the synthesis of piperidin-4-one derivatives, focusing on their antibacterial activity. These compounds, including variations of the (3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol structure, were tested against multiple drug-resistant organisms, showing significant antibacterial potential, particularly against resistant Enterococcus faecium-VanA phenotype strains. This research suggests the compound's utility in developing new antibacterial agents (Aridoss, Amirthaganesan, & Jeong, 2010).

Fibrinogen Receptor Antagonism

Hayashi et al. (1998) describe the development of a compound characterized by a trisubstituted beta-amino acid residue, showing potent human platelet aggregation inhibitory activity. This research signifies the potential application of the compound's structure in designing new antithrombotic treatments, particularly useful in acute phase treatments (Hayashi et al., 1998).

Development of Heterocyclic Amino Acids

Matulevičiūtė et al. (2021) synthesized novel heterocyclic amino acids, demonstrating the versatility of piperidine derivatives in synthesizing chiral and achiral building blocks for pharmaceutical applications. This work underscores the importance of such compounds in medicinal chemistry for the development of novel therapeutic agents (Matulevičiūtė et al., 2021).

Antihypertensive Activity

Evans et al. (1983) investigated the antihypertensive properties of piperidin-4-ol derivatives, identifying compounds with superior blood pressure-lowering activity compared to standard treatments. This study provides a foundation for the development of new antihypertensive medications (Evans et al., 1983).

Analgesic Activity

Waters (1978) explored the analgesic activity of 1-methyl-4-piperidinol esters, identifying compounds with significant pain-relieving effects without the addiction potential of opioids. This research highlights the compound's potential in pain management (Waters, 1978).

Anti-HIV-1 Activity

Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, marking an important step toward new treatments for HIV-1 infection. The compound demonstrates a promising profile for further development as a clinical candidate (Imamura et al., 2006).

Properties

IUPAC Name

1-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-(9-methylcarbazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-15-14-24(11-10-22(15,2)26)21(25)13-16-8-9-20-18(12-16)17-6-4-5-7-19(17)23(20)3/h4-9,12,15,26H,10-11,13-14H2,1-3H3/t15-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOPOEADNHPDLY-QRQCRPRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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